molecular formula C12H17IN2O2 B13327325 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13327325
M. Wt: 348.18 g/mol
InChI Key: MEICLKDQSOMHIP-UHFFFAOYSA-N
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Description

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an iodo group, a tetrahydropyran moiety, and a pyrrolo[1,2-b]pyrazole core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the pyrrolo[1,2-b]pyrazole core through a cyclization reaction This core is then functionalized with an iodo group using iodination reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the compound’s structure.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Palladium catalysts (Pd(PPh3)4), bases like K2CO3, solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-b]pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Investigating its pharmacological properties, including its potential as an anticancer, antiviral, or antibacterial agent.

    Industry: Exploring its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
  • Tetrahydropyran
  • 2H-Pyran-2-ol, tetrahydro-

Uniqueness

Compared to similar compounds, 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole stands out due to its unique combination of functional groups and structural features. The presence of the iodo group and the pyrrolo[1,2-b]pyrazole core provides distinct reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17IN2O2

Molecular Weight

348.18 g/mol

IUPAC Name

3-iodo-2-(oxan-2-yloxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C12H17IN2O2/c13-12-9(14-15-6-3-4-10(12)15)8-17-11-5-1-2-7-16-11/h11H,1-8H2

InChI Key

MEICLKDQSOMHIP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=NN3CCCC3=C2I

Origin of Product

United States

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